molecular formula C19H17NO3S B2918056 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide CAS No. 868676-86-2

3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide

Cat. No.: B2918056
CAS No.: 868676-86-2
M. Wt: 339.41
InChI Key: FUSVGJKLOKRCNK-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a synthetic hybrid compound of significant interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. This molecule integrates a naphthalene ring system connected via a propanamide linker to a benzenesulfonyl functional group. The strategic combination of these pharmacophores is designed based on the drug-drug conjugation approach, a promising strategy for targeting unexplored biological pathways and potentially overcoming limitations of traditional drug development . Compounds featuring sulfonamide moieties, such as the benzenesulfonyl group in this molecule, are known to exhibit a wide range of biological activities. Research on similar sulfonamide derivatives has demonstrated potent inhibitory effects on enzymes like urease and cyclooxygenase-2 (COX-2) . Urease inhibition is a crucial therapeutic target for eradicating Helicobacter pylori infections, which are linked to stomach ulcers and adenocarcinoma, as the enzyme enables bacterial survival in the acidic stomach environment by producing ammonia . Furthermore, COX-2 is a key enzyme involved in inflammatory processes, and its selective inhibition by sulfonamide-based compounds like valdecoxib and celecoxib provides a non-steroidal anti-inflammatory therapeutic effect with potentially fewer side effects . The propanamide linker in its structure is a common feature in molecules studied for their enzyme-inhibiting properties and contributes to the compound's overall molecular recognition profile . This reagent is presented as part of a collection of rare and unique chemicals for early discovery research and is provided For Research Use Only. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-19(13-14-24(22,23)16-9-2-1-3-10-16)20-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSVGJKLOKRCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with naphthalen-1-ylamine to form the corresponding sulfonamide. This intermediate is then reacted with propanoic acid or its derivatives to yield the final product. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfonyl)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide vs.
  • Naphthalene Position : Naphthalen-1-yl substituents (as in the target compound) may exhibit distinct steric and electronic effects compared to naphthalen-2-yl analogs, influencing receptor binding and solubility .
  • Synthetic Challenges : Sulfonamide-containing propanamides (e.g., compound 54 in ) often face low yields (e.g., 8%) due to purification difficulties, whereas methoxy-substituted derivatives achieve higher yields via straightforward amide coupling .

Physicochemical Properties

  • Solubility : Sulfonamide groups generally reduce solubility in aqueous media compared to methoxy or hydroxylated analogs .
  • Molecular Weight : The target compound (Mr ≈ 375–400 g/mol) aligns with typical drug-like molecules, whereas brominated derivatives (e.g., Mr = 398.3 in ) may face challenges in bioavailability .

Biological Activity

3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known by its CAS number 868676-86-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthalene moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with sulfonamide structures often exhibit a range of biological activities, particularly in cardiovascular and anti-cancer applications. For instance, sulfonamides can act as inhibitors of carbonic anhydrase and endothelin receptors, which are crucial in regulating blood pressure and vascular resistance.

Cardiovascular Effects

A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that specific derivatives could significantly alter perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .

In Vitro Studies

In vitro studies have shown that 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide exhibits inhibitory effects on cell proliferation in certain cancer cell lines. The following table summarizes the findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study 1A5493.14Apoptosis via mitochondrial pathway
Study 2HeLa0.46Caspase-3 activation

These studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies

  • Cardiovascular Impact : In an experimental setup, benzenesulfonamide derivatives were tested for their effects on coronary resistance and perfusion pressure. The data indicated a dose-dependent decrease in perfusion pressure, particularly with certain derivatives showing enhanced efficacy compared to others .
  • Anti-Cancer Activity : A series of experiments conducted on human non-small cell lung cancer (A549) cells demonstrated that compounds similar to 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide could significantly inhibit cell growth and induce apoptosis through specific signaling pathways .

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